molecular formula C9H11BrO2 B1288837 4-Bromo-2-ethoxy-1-methoxybenzene CAS No. 52849-52-2

4-Bromo-2-ethoxy-1-methoxybenzene

Cat. No.: B1288837
CAS No.: 52849-52-2
M. Wt: 231.09 g/mol
InChI Key: WWHVUIQBSPEWNK-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-1-methoxybenzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

4-Bromo-2-ethoxy-1-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-ethoxy-1-methoxybenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction is a key pathway affected by this compound . This reaction involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects include the formation of a more stable carbocation, which can then react further by bonding to a nucleophile to give a substitution or addition product .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of the benzene ring structure . This can lead to the formation of new compounds with different properties and biological activities.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, the rate of electrophilic aromatic substitution reactions can be affected by the concentration of the electrophile and the temperature of the reaction environment .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-ethoxy-1-methoxybenzene plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile due to the presence of the bromine atom. This compound can interact with enzymes that facilitate these reactions, such as cytochrome P450 enzymes, which are known for their role in the metabolism of various organic compounds . The interactions between this compound and these enzymes can lead to the formation of reactive intermediates, which can further participate in biochemical pathways.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may modulate the activity of protein kinases, which play a crucial role in regulating cellular functions such as proliferation, differentiation, and apoptosis . Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain cytochrome P450 enzymes, resulting in altered metabolic pathways . Additionally, this compound can induce changes in gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage control in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to the formation of reactive intermediates that can participate in further biochemical reactions . The metabolic flux of this compound can influence the levels of metabolites in the cell, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For example, it may be transported into the cell via organic anion transporters and subsequently distributed to various organelles where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the nucleus, where it can influence gene expression . The activity and function of this compound are closely linked to its subcellular localization, as it determines the specific biomolecules it interacts with.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-ethoxy-1-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethoxy-1-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, with the bromine atom substituting a hydrogen atom on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-1-methoxybenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The ethoxy and methoxy groups can undergo oxidation or reduction reactions, altering the compound’s properties.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro or sulfonic groups.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate the substitution of the bromine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the ethoxy group to a carboxylic acid.

Major Products Formed

    Electrophilic Substitution: Products include nitro, sulfonic, or other substituted benzene derivatives.

    Nucleophilic Substitution: Products include various ethers or amines, depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or aldehydes, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-ethoxyanisole: Similar structure but lacks the methoxy group.

    3-Ethoxy-4-methoxybromobenzene: Similar structure but with different substitution pattern.

    4-Bromoanisole: Similar structure but lacks the ethoxy group.

Uniqueness

4-Bromo-2-ethoxy-1-methoxybenzene is unique due to the specific combination of bromine, ethoxy, and methoxy groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-bromo-2-ethoxy-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHVUIQBSPEWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617906
Record name 4-Bromo-2-ethoxy-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52849-52-2
Record name 4-Bromo-2-ethoxy-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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